Synthetic Yield Advantage: Patent-Demonstrated High-Yield Synthesis for 7-Bromo Intermediate
The synthesis of the 7-bromo analog demonstrates a significant yield advantage over reported methods for the 7-iodo analog. A patented method for preparing 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine achieves yields of 90.6% to 92.5% in the final synthetic step from a common intermediate [1]. In contrast, the preparation of the corresponding 7-iodo analog is reported with a lower yield of approximately 65% under comparable conditions [2]. This represents a quantified difference of approximately 27% higher yield for the bromo derivative.
| Evidence Dimension | Synthetic Yield (Final Step) |
|---|---|
| Target Compound Data | 90.6% to 92.5% |
| Comparator Or Baseline | 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine: 65% |
| Quantified Difference | Approximately 27% higher yield |
| Conditions | Multi-step synthesis; final cyclization step from a common formamidine intermediate (Compound XI). Conditions: Ethanol, formamidine acetate, 85°C, 16h. |
Why This Matters
Higher synthetic yield translates directly to a lower cost of goods and more efficient production of advanced intermediates, a key metric for medicinal chemistry procurement.
- [1] CN104086553A - Method for preparing 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine (Pharmablock Sciences (Nanjing) Inc), Embodiments 1 and 2. View Source
- [2] WO2009005676A1 - Pyrrolo[2,1-f][1,2,4]triazin-4-yl-amines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, Example 46A. View Source
